2,2,3,3-tetrafluoro-N,N'-dipropylsuccinamide
Description
2,2,3,3-Tetrafluoro-N,N’-dipropylsuccinamide is an organic compound with the molecular formula C10H16F4N2O2 This compound is characterized by the presence of four fluorine atoms and two propyl groups attached to the succinamide backbone
Properties
IUPAC Name |
2,2,3,3-tetrafluoro-N,N'-dipropylbutanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F4N2O2/c1-3-5-15-7(17)9(11,12)10(13,14)8(18)16-6-4-2/h3-6H2,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKVTDBBFZHMBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C(C(=O)NCCC)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetrafluoro-N,N’-dipropylsuccinamide typically involves the reaction of 2,2,3,3-tetrafluorosuccinic anhydride with N,N-dipropylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2,2,3,3-tetrafluoro-N,N’-dipropylsuccinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoro-N,N’-dipropylsuccinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted succinamides with various functional groups.
Scientific Research Applications
2,2,3,3-Tetrafluoro-N,N’-dipropylsuccinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorinated probe in biological studies.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2,2,3,3-tetrafluoro-N,N’-dipropylsuccinamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in various biochemical pathways, modulating the activity of enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3-Tetrafluoro-1-propanol
- 2,2,3,3-Tetrafluorobutanediol
- 2,2,3,3-Tetrafluoro-1,4-butanediol
Uniqueness
2,2,3,3-Tetrafluoro-N,N’-dipropylsuccinamide is unique due to its specific combination of fluorine atoms and propyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for specialized applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
